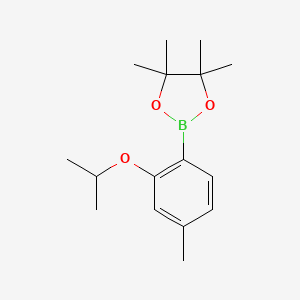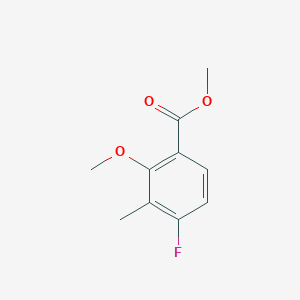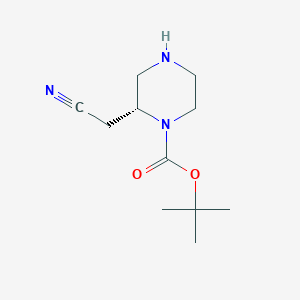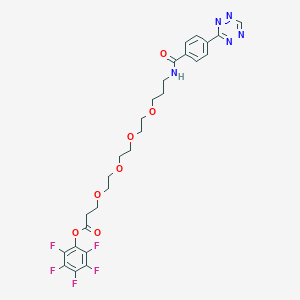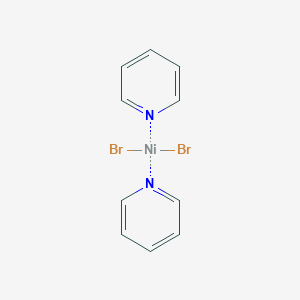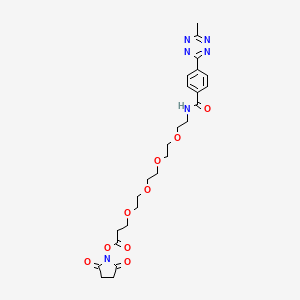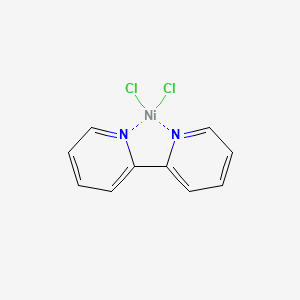
(2,2'-Bipyridine)nickel dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,2’-Bipyridine)nickel dichloride” is a nickel catalyst used for a variety of cross-coupling reactions . It is also known to participate in hydrogenation reactions. The molecular formula is C10H8Cl2N2Ni and it has a molecular weight of 285.78 .
Synthesis Analysis
The synthesis of “(2,2’-Bipyridine)nickel dichloride” involves the reaction of NiCl2·6H2O and 2,2′-bipyridine (bipy) in a 1:1 ratio under ambient conditions in dimethyl sulfoxide in the presence of acetylacetone (Hacac). The resulting green solution is concentrated in vacuo, and a green solid is isolated by precipitation with cold acetone .
Molecular Structure Analysis
The molecular structure of “(2,2’-Bipyridine)nickel dichloride” is based on the bipyridine ligand and nickel. The nickel atom is coordinated to two chlorine atoms and two nitrogen atoms from the bipyridine ligand .
Chemical Reactions Analysis
“(2,2’-Bipyridine)nickel dichloride” serves as a catalyst in several organic reactions. It is known to participate in cross-coupling reactions . It also participates in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds in organic molecules when paired with a reducing agent like NaBH4.
科学的研究の応用
Catalytic Applications
(2,2'-Bipyridine)nickel dichloride serves as a catalyst in various chemical reactions, including electrochemical cross-coupling and oxygenation reactions. For instance, it catalyzes the electrochemical cross-coupling between aryl halides and chloropyridazines, with the presence of pyridazine rings acting as co-ligands of nickel, affecting the electrochemical behavior of the divalent nickel complex (Urgin et al., 2010). Additionally, it has been utilized in visible-light-driven hydrogen production from water, demonstrating its potential as an effective catalyst in photocatalytic applications (Yuan et al., 2015).
Synthesis and Structural Studies
This complex is central to the synthesis of dimensionally controlled hydrogen-bonded nanostructures and coordination polymers. A notable example is the synthesis and characterization of a tris-(chelated)nickel(II) complex with significant thermal and magnetic behavior, providing insights into the structure-function relationship of these materials (Ruiz-Pérez et al., 2002).
Material Properties and Applications
The complex has been used to study the formation of N2O from nickel nitrosyl, including the isolation of the cis-[N2O2]2- intermediate, highlighting its role in novel reaction pathways and potential application in material synthesis (Wright et al., 2012). Furthermore, its application in the synthesis of polymeric materials, such as the first neutral ferromagnetically coupled six-coordinate dichlorido-bridged nickel(II) dimer, illustrates its utility in developing materials with unique magnetic properties (Ikotun et al., 2007).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is often used as a transition metal catalyst in organic synthesis reactions .
Mode of Action
(2,2’-Bipyridine)nickeldichloride interacts with its targets through its ability to act as a catalyst. It facilitates various reactions such as cycloaddition of alkenes and addition reactions of unsaturated bonds . The exact mode of interaction can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
The compound plays a role in the synthesis of nickel nanoparticles. It undergoes thermal degradation to yield size-controlled nickel nanoparticles. This process involves the elimination of bipyridine, leading to coordinative unsaturation on the Ni(0) center, which paves the way for the formation of zero-valent nickel .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The result of the action of (2,2’-Bipyridine)nickeldichloride is the facilitation of various organic synthesis reactions. In the case of nanoparticle synthesis, it leads to the formation of size-controlled nickel nanoparticles .
Action Environment
The action, efficacy, and stability of (2,2’-Bipyridine)nickeldichloride can be influenced by environmental factors. For instance, it’s stable in air and water but may decompose at high temperatures . Additionally, the rate of heating and the flow rate of argon gas can affect the purity, particle size, and shape of the resulting nickel nanoparticles .
特性
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRSAFGHPRHGG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

